molecular formula C8H13NO2 B13983570 1,5,5-Trimethylpiperidine-2,4-dione CAS No. 118263-85-7

1,5,5-Trimethylpiperidine-2,4-dione

Cat. No.: B13983570
CAS No.: 118263-85-7
M. Wt: 155.19 g/mol
InChI Key: HOPSNALXOZCLNZ-UHFFFAOYSA-N
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Description

1,5,5-Trimethylpiperidine-2,4-dione is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5,5-Trimethylpiperidine-2,4-dione can be synthesized through regioselective Dieckmann cyclization. This method involves the cyclization of β-keto esters under basic conditions to form the piperidine-2,4-dione ring . The reaction conditions typically include the use of sodium methoxide in methanol, followed by refluxing .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired compounds.

Chemical Reactions Analysis

Types of Reactions

1,5,5-Trimethylpiperidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium for hydrogenation . The reaction conditions vary depending on the desired product but often involve specific temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation can lead to the formation of various substituted piperidines .

Mechanism of Action

The mechanism of action of 1,5,5-Trimethylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

1,5,5-Trimethylpiperidine-2,4-dione can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

CAS No.

118263-85-7

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

1,5,5-trimethylpiperidine-2,4-dione

InChI

InChI=1S/C8H13NO2/c1-8(2)5-9(3)7(11)4-6(8)10/h4-5H2,1-3H3

InChI Key

HOPSNALXOZCLNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)CC1=O)C)C

Origin of Product

United States

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